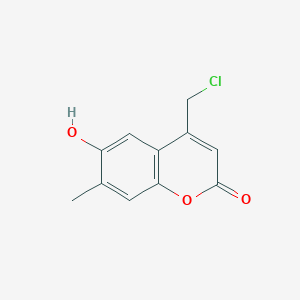

6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H9ClO3 and its molecular weight is 224.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound belongs to a class of chromenones characterized by a fused benzopyrone structure, which is known for its potential therapeutic applications. The presence of both hydroxyl and chloromethyl groups enhances its reactivity and biological interactions.

Chemical Structure and Synthesis

The compound features a hydroxyl group at the 6-position and a chloromethyl group at the 4-position of the chromenone ring. The synthesis typically involves chloromethylation of 6-hydroxy-2H-chromen-2-one using methods such as the Blanc reaction, which employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to interact with reactive oxygen species (ROS) makes it a potential candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties , making it effective against various bacterial strains. Studies have shown that it inhibits the growth of pathogens, suggesting its potential use in developing new antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory activity of this compound. For instance, in carrageenan-induced paw edema models, this compound exhibited significant reduction in inflammation compared to standard anti-inflammatory drugs like Diclofenac . The anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Anticancer Potential

The anticancer properties of coumarin derivatives, including this compound, have been extensively studied. It has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that the compound can target specific signaling pathways involved in tumor growth and metastasis .

The biological activity of this compound is largely attributed to its structural features:

- Hydroxyl Group : This group can form hydrogen bonds with enzymes or receptors, enhancing binding affinity and specificity.

- Chloromethyl Group : This moiety may undergo metabolic activation, leading to reactive intermediates that interact with cellular components, influencing various biological pathways.

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one is C11H9ClO3, with a molecular weight of 224.64 g/mol. Its structure features a hydroxyl group at the 6-position and a chloromethyl group at the 4-position of the chromenone ring. These functional groups contribute to its reactivity and biological interactions, making it suitable for various applications.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It effectively scavenges free radicals, which is crucial for mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders. The compound's ability to interact with reactive oxygen species (ROS) positions it as a potential therapeutic agent in oxidative stress management.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of pathogens, suggesting its potential use in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory activity of this compound. For example, in carrageenan-induced paw edema models, it exhibited significant reduction in inflammation compared to standard anti-inflammatory drugs like Diclofenac. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Anticancer Potential

The anticancer properties of coumarin derivatives, including this compound, have been extensively studied. It has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that the compound can target specific signaling pathways involved in tumor growth and metastasis .

Case Studies

Eigenschaften

IUPAC Name |

4-(chloromethyl)-6-hydroxy-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-6-2-10-8(4-9(6)13)7(5-12)3-11(14)15-10/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKVIXRACLBRAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.